N,N'-bis(3-methoxyphenyl)butanediamide
Description
N,N'-bis(3-methoxyphenyl)butanediamide is a bis-amide compound featuring a four-carbon (butanediamide) backbone with 3-methoxyphenyl substituents on both nitrogen atoms. The methoxy groups at the meta position of the aromatic rings contribute to its electronic and steric properties, influencing solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C18H20N2O4 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N,N//'-bis(3-methoxyphenyl)butanediamide |
InChI |
InChI=1S/C18H20N2O4/c1-23-15-7-3-5-13(11-15)19-17(21)9-10-18(22)20-14-6-4-8-16(12-14)24-2/h3-8,11-12H,9-10H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
OFHABEBDSAIXIO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CCC(=O)NC2=CC(=CC=C2)OC |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC(=O)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects: Hydroxyl vs. Methoxy vs. Halogen Groups
- N,N'-bis(2-hydroxyphenyl)butanediamide (): Substituents: 2-hydroxyphenyl groups. Properties: The hydroxyl groups form intramolecular hydrogen bonds, leading to a planar molecular structure and higher crystallinity (monoclinic P21/c space group). This enhances stability but reduces lipophilicity compared to methoxy-substituted analogs . Biological Relevance: Hydrogen bonding may limit membrane permeability, reducing bioavailability in hydrophobic environments.
N,N'-bis(3,4-dichlorophenyl)butanediamide ():
- Substituents: Electron-withdrawing 3,4-dichlorophenyl groups.
- Activity: Exhibits potent inhibition of photosynthetic electron transport in spinach chloroplasts due to strong hydrophobic interactions with thylakoid membranes. However, low aqueous solubility restricts its efficacy .
- Comparison: The 3-methoxyphenyl groups in the target compound likely offer moderate lipophilicity, balancing membrane permeability and solubility better than dichlorophenyl analogs.
Backbone Chain Length: Butanediamide vs. Propanediamide
- N,N′-Bis(3-methylphenyl)propanediamide (): Chain Length: Three-carbon (propanediamide) backbone. The 3-methylphenyl substituents introduce steric hindrance, affecting packing in the crystal lattice . Biological Implications: Reduced chain length may limit interactions with biological targets requiring longer spacers.
N,N'-bis(3-methoxyphenyl)butanediamide :
- Chain Length: Four-carbon backbone provides greater flexibility, facilitating interactions with enzymes or receptors. The methoxy groups’ electron-donating nature may enhance resonance stabilization of the amide bonds.
Antimycobacterial and Antialgal Activity
- N,N'-Diarylalkanediamides ():
- Chain Length Dependence: Activity peaks at specific chain lengths. For example, N,N'-bis(3,4-dichlorophenyl)hexanediamide (6-carbon chain) shows maximum antialgal activity, while butanediamides (4-carbon) are less active. This parabolic trend suggests an optimal balance between lipophilicity and solubility .
- Substituent Impact: Chlorine and methoxy groups enhance lipophilicity, but methoxy derivatives may exhibit better solubility due to lower molecular weight and reduced halogen-induced hydrophobicity.
Physicochemical Properties
Solubility and Crystallinity
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